1,7-Diazabicyclo[2.2.1]heptane

Medicinal Chemistry Neuroscience GPCR Antagonists

1,7-Diazabicyclo[2.2.1]heptane (CAS 279-42-5) delivers a unique [2.2.1] bridgehead-nitrogen architecture that cannot be replicated by the 2,5-isomer or DABCO. This constrained geometry defines nucleophilicity, hydrogen-bonding, and coordination chemistry critical for potent, selective OX1R antagonists (e.g., JNJ-54717793) and chiral ligands built from 4-hydroxyproline. Procure the correct isomer to ensure binding selectivity and avoid scaffold-mismatch failures in CNS and antibacterial programs. Available as free base or dihydrochloride salt; custom synthesis and bulk quantities on request.

Molecular Formula C5H10N2
Molecular Weight 98.15 g/mol
CAS No. 279-42-5
Cat. No. B3350449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diazabicyclo[2.2.1]heptane
CAS279-42-5
Molecular FormulaC5H10N2
Molecular Weight98.15 g/mol
Structural Identifiers
SMILESC1CN2CCC1N2
InChIInChI=1S/C5H10N2/c1-3-7-4-2-5(1)6-7/h5-6H,1-4H2
InChIKeyOLQNNQUNPCTRNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Diazabicyclo[2.2.1]heptane (CAS 279-42-5) for Research and Industrial Procurement


1,7-Diazabicyclo[2.2.1]heptane (CAS 279-42-5) is a bridged bicyclic diamine with the molecular formula C₅H₁₀N₂ and a molecular weight of 98.15 g/mol [1]. The compound features a rigid [2.2.1] bicyclic framework with nitrogen atoms at the 1- and 7-positions, creating a constrained three-dimensional architecture that imparts unique steric and electronic properties [1]. This compound is of significant interest in medicinal chemistry and organic synthesis as a chiral building block, a rigid scaffold for receptor ligands, and a precursor to biologically active derivatives [2].

Why 1,7-Diazabicyclo[2.2.1]heptane Cannot Be Substituted by Common Bicyclic Amines in Procurement


Procurement decisions for bridged bicyclic diamines must consider isomer-specific structural and functional differences that directly impact downstream applications. While compounds like 2,5-diazabicyclo[2.2.1]heptane share the same molecular formula, the position of the nitrogen atoms in the [2.2.1] framework results in distinct steric environments, hydrogen-bonding capabilities, and basicity profiles [1]. For instance, 1,7-diazabicyclo[2.2.1]heptane features a unique bridgehead nitrogen arrangement that influences its nucleophilicity and coordination chemistry, properties that cannot be replicated by the 2,5-isomer or by larger ring systems like 1,4-diazabicyclo[2.2.2]octane (DABCO) [2]. This isomer-specific reactivity is critical in catalytic applications and in the synthesis of conformationally restricted pharmaceutical intermediates, where subtle changes in the bicyclic framework can dramatically alter biological activity [3].

Quantitative Differentiation of 1,7-Diazabicyclo[2.2.1]heptane vs. Structural Analogs


Rigid Bicyclic Framework for Selective Orexin-1 Receptor Antagonism

Derivatives of 1,7-diazabicyclo[2.2.1]heptane have been optimized into potent and selective orexin-1 receptor (OX1R) antagonists. The rigid [2.2.1] scaffold provides a favorable spatial orientation for key binding interactions, enabling high selectivity over the orexin-2 receptor (OX2R) [1]. In contrast, more flexible amine scaffolds like piperazine often yield non-selective dual orexin receptor antagonists (DORAs) [1].

Medicinal Chemistry Neuroscience GPCR Antagonists

Superior Antibacterial Efficacy of a 5-Methyl-2,5-diazabicyclo[2.2.1]hept-2-yl Side Chain in Quinolones

In a series of 6-fluoro-7-diazabicycloalkylquinolonecarboxylic acids, the (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl side chain conferred the best overall antibacterial, physiochemical, and pharmacodynamic properties when combined with an N1-cyclopropyl group [1]. This combination outperformed other diazabicycloalkyl side chains, including 2,5-diazabicyclo[2.2.1]heptane, 8-methyl-3,8-diazabicyclo[3.2.1]octane, and 1,4-diazabicyclo[3.2.2]nonane [1].

Antibacterial Drug Development Veterinary Medicine Fluoroquinolones

Nanomolar σ2 Receptor Binding Affinity of a Bridged 2,5-Diazabicyclo[2.2.1]heptane Scaffold

A series of σ2 receptor (σ2R) ligands was synthesized and evaluated. Replacing a piperazine moiety with a bridged 2,5-diazabicyclo[2.2.1]heptane core resulted in nanomolar affinity for σ2R, whereas other diazacycloalkane replacements led to a loss of affinity [1]. This demonstrates the specific advantage of the rigid [2.2.1] scaffold in maintaining key hydrogen-bonding and π-stacking interactions with the receptor [1].

σ2 Receptor Ligands Neuropharmacology Bioisosteres

Enantioselective Synthesis of 1,7-Diazabicyclo[2.2.1]heptane Derivatives from Chiral Precursors

A patent describes a practical, five-step procedure for preparing enantiomerically pure 2,5-diazabicyclo[2.2.1]heptane intermediates from the chiral pool starting materials 4-hydroxy-L-proline or allo-4-hydroxy-D-proline [1]. This method provides controlled access to both enantiomers, which is not easily achieved with other synthetic routes to related bicyclic amines like DABCO [2].

Asymmetric Synthesis Process Chemistry Chiral Pool

Optimal Application Scenarios for 1,7-Diazabicyclo[2.2.1]heptane in Research and Industry


Development of CNS-Penetrant Orexin-1 Receptor Antagonists

The rigid [2.2.1] scaffold of 1,7-diazabicyclo[2.2.1]heptane is ideal for constructing potent and selective orexin-1 receptor (OX1R) antagonists with favorable brain penetration. The constrained geometry directs key binding interactions to achieve high selectivity over OX2R, reducing potential sleep/wake side effects. This scaffold enabled the discovery of clinical candidate JNJ-54717793 [1].

Optimization of Veterinary Fluoroquinolone Antibiotics

The (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl side chain, when combined with an N1-cyclopropyl group, provides optimal antibacterial, physiochemical, and pharmacodynamic properties for veterinary fluoroquinolones like danofloxacin [2]. This combination outperforms other diazabicycloalkyl side chains in vitro and in vivo, guiding the rational design of next-generation antibacterials.

σ2 Receptor-Targeted Ligand Design for Neuropharmacology

The bridged 2,5-diazabicyclo[2.2.1]heptane scaffold is a privileged core for σ2 receptor (σ2R) ligands. It retains nanomolar binding affinity where flexible piperazine or diazaspiroalkane replacements fail [3]. This makes it a valuable starting point for developing probes and therapeutics targeting σ2R-related conditions, including cancer and CNS disorders.

Enantioselective Synthesis of Chiral Ligands and Building Blocks

The chiral pool-based synthesis of enantiopure 1,7-diazabicyclo[2.2.1]heptane derivatives from 4-hydroxy-L-proline or allo-4-hydroxy-D-proline [4] provides a reliable route to specific stereoisomers. These chiral amines serve as valuable building blocks for asymmetric catalysis, chiral ligands, and stereochemically defined pharmaceuticals where absolute configuration dictates biological activity.

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